Cas no 1337291-96-9 (3-(2,6-dimethoxyphenyl)methylpyrrolidine)

3-(2,6-Dimethoxyphenyl)methylpyrrolidine is a pyrrolidine derivative featuring a 2,6-dimethoxyphenylmethyl substituent, which enhances its potential as an intermediate in pharmaceutical and organic synthesis. The compound's structure combines the rigidity of the aromatic dimethoxy group with the flexibility of the pyrrolidine ring, making it a versatile building block for drug discovery and fine chemical applications. Its well-defined stereochemistry and functional group compatibility allow for selective modifications, facilitating the development of bioactive molecules. The electron-donating methoxy groups may also influence reactivity in catalytic processes. This compound is particularly valuable for researchers exploring novel heterocyclic frameworks with tailored physicochemical properties.
3-(2,6-dimethoxyphenyl)methylpyrrolidine structure
1337291-96-9 structure
Product Name:3-(2,6-dimethoxyphenyl)methylpyrrolidine
CAS No:1337291-96-9
MF:C13H19NO2
MW:221.29546380043
CID:6295558
PubChem ID:84787986
Update Time:2025-08-05

3-(2,6-dimethoxyphenyl)methylpyrrolidine Chemical and Physical Properties

Names and Identifiers

    • 3-(2,6-dimethoxyphenyl)methylpyrrolidine
    • EN300-1818286
    • 1337291-96-9
    • 3-[(2,6-dimethoxyphenyl)methyl]pyrrolidine
    • Inchi: 1S/C13H19NO2/c1-15-12-4-3-5-13(16-2)11(12)8-10-6-7-14-9-10/h3-5,10,14H,6-9H2,1-2H3
    • InChI Key: MIDQQYPHZPUXSM-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC=C(C=1CC1CNCC1)OC

Computed Properties

  • Exact Mass: 221.141578849g/mol
  • Monoisotopic Mass: 221.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 30.5Ų

3-(2,6-dimethoxyphenyl)methylpyrrolidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1818286-0.05g
3-[(2,6-dimethoxyphenyl)methyl]pyrrolidine
1337291-96-9
0.05g
$827.0 2023-09-19
Enamine
EN300-1818286-0.1g
3-[(2,6-dimethoxyphenyl)methyl]pyrrolidine
1337291-96-9
0.1g
$867.0 2023-09-19
Enamine
EN300-1818286-0.25g
3-[(2,6-dimethoxyphenyl)methyl]pyrrolidine
1337291-96-9
0.25g
$906.0 2023-09-19
Enamine
EN300-1818286-0.5g
3-[(2,6-dimethoxyphenyl)methyl]pyrrolidine
1337291-96-9
0.5g
$946.0 2023-09-19
Enamine
EN300-1818286-1.0g
3-[(2,6-dimethoxyphenyl)methyl]pyrrolidine
1337291-96-9
1g
$1172.0 2023-06-01
Enamine
EN300-1818286-2.5g
3-[(2,6-dimethoxyphenyl)methyl]pyrrolidine
1337291-96-9
2.5g
$1931.0 2023-09-19
Enamine
EN300-1818286-5.0g
3-[(2,6-dimethoxyphenyl)methyl]pyrrolidine
1337291-96-9
5g
$3396.0 2023-06-01
Enamine
EN300-1818286-10.0g
3-[(2,6-dimethoxyphenyl)methyl]pyrrolidine
1337291-96-9
10g
$5037.0 2023-06-01
Enamine
EN300-1818286-1g
3-[(2,6-dimethoxyphenyl)methyl]pyrrolidine
1337291-96-9
1g
$986.0 2023-09-19
Enamine
EN300-1818286-5g
3-[(2,6-dimethoxyphenyl)methyl]pyrrolidine
1337291-96-9
5g
$2858.0 2023-09-19

3-(2,6-dimethoxyphenyl)methylpyrrolidine Related Literature

Additional information on 3-(2,6-dimethoxyphenyl)methylpyrrolidine

Professional Introduction to 3-(2,6-dimethoxyphenyl)methylpyrrolidine (CAS No. 1337291-96-9)

3-(2,6-dimethoxyphenyl)methylpyrrolidine, with the chemical identifier CAS No. 1337291-96-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound, featuring a pyrrolidine core substituted with a 2,6-dimethoxyphenyl group, has garnered attention due to its unique structural properties and potential biological activities. The presence of both aromatic and heterocyclic moieties in its molecular framework suggests a diverse range of interactions with biological targets, making it a promising candidate for further investigation in drug discovery and development.

The 2,6-dimethoxyphenyl moiety is particularly noteworthy as it introduces electron-donating groups that can influence the electronic properties of the molecule. This feature is often exploited in medicinal chemistry to modulate binding affinity and selectivity. The pyrrolidine ring, on the other hand, is a common scaffold in many bioactive molecules, known for its ability to engage with various biological receptors and enzymes. The combination of these structural elements in 3-(2,6-dimethoxyphenyl)methylpyrrolidine makes it an intriguing subject for research.

In recent years, there has been a growing interest in exploring the pharmacological potential of compounds containing the pyrrolidine motif. Pyrrolidine derivatives have been reported to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in 3-(2,6-dimethoxyphenyl)methylpyrrolidine may contribute to its unique pharmacological profile, making it a valuable tool for studying the mechanisms of action of similar compounds.

One of the most exciting aspects of this compound is its potential application in the development of novel therapeutic agents. The structural features of 3-(2,6-dimethoxyphenyl)methylpyrrolidine suggest that it could interact with various biological targets, including proteins and enzymes involved in disease pathways. For instance, its ability to modulate the activity of enzymes such as kinases or phosphodiesterases could make it useful in treating conditions like cancer or neurological disorders.

The synthesis of 3-(2,6-dimethoxyphenyl)methylpyrrolidine presents an interesting challenge for organic chemists. The introduction of the pyrrolidine ring into the molecular structure requires careful consideration of reaction conditions and reagents to ensure high yield and purity. Advances in synthetic methodologies have made it possible to access complex molecules like this one more efficiently than ever before, opening up new possibilities for drug discovery.

The biological evaluation of 3-(2,6-dimethoxyphenyl)methylpyrrolidine has already begun in several research laboratories. Initial studies have shown that this compound exhibits promising activity against certain disease models. For example, preclinical studies have demonstrated its potential as an inhibitor of specific enzymes implicated in cancer progression. These findings are encouraging and warrant further investigation into its therapeutic potential.

In conclusion, 3-(2,6-dimethoxyphenyl)methylpyrrolidine (CAS No. 1337291-96-9) is a compound with significant pharmaceutical promise. Its unique structural features and potential biological activities make it an attractive candidate for further research in drug discovery and development. As our understanding of the pharmacological properties of this compound grows, so too does the likelihood that it will play a role in the development of new therapeutic agents.

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.